REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[K+].[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[C:10](Cl)=[O:11]>CC(C)=O>[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[C:10]([N:3]=[C:2]=[S:1])=[O:11] |f:0.1|
|
Name
|
potassium thiocyanate
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was then heated under
|
Type
|
TEMPERATURE
|
Details
|
a reflux for 15 min
|
Duration
|
15 min
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(=O)N=C=S
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |